3-Ethyluridine

CNS depressant hypnotic activity sleep prolongation

3-Ethyluridine is a synthetic pyrimidine nucleoside analog wherein an ethyl group replaces the N3 hydrogen of the uracil base. Unlike the more extensively characterized 5-ethyluridine or 3′-C-ethyluridine isomers, 3-Ethyluridine occupies a distinct chemical space defined by base N3 alkylation rather than C5 or ribose modification.

Molecular Formula C11H16N2O6
Molecular Weight 272.25 g/mol
CAS No. 27190-00-7
Cat. No. B14694164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyluridine
CAS27190-00-7
Molecular FormulaC11H16N2O6
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESCCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C11H16N2O6/c1-2-12-7(15)3-4-13(11(12)18)10-9(17)8(16)6(5-14)19-10/h3-4,6,8-10,14,16-17H,2,5H2,1H3/t6-,8-,9-,10-/m1/s1
InChIKeyPGEAIGBCUWIENH-PEBGCTIMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyluridine (CAS 27190-00-7): Procurement-Grade N3-Modified Uridine Nucleoside for CNS Pharmacophore Mapping and RNA Ethylation Studies


3-Ethyluridine is a synthetic pyrimidine nucleoside analog wherein an ethyl group replaces the N3 hydrogen of the uracil base [1]. Unlike the more extensively characterized 5-ethyluridine or 3′-C-ethyluridine isomers, 3-Ethyluridine occupies a distinct chemical space defined by base N3 alkylation rather than C5 or ribose modification. The compound is used as a building block in oligonucleotide synthesis [2] and as a reference standard in RNA ethylation product analysis [3]. Its N3 substitution eliminates the N3-H hydrogen bond donor, which is a critical determinant of recognition by human concentrative nucleoside transporters (hCNT1/hCNT2) [4], making it a valuable probe for transporter selectivity studies.

Why N3-Ethyluridine Cannot Be Substituted by 5-Ethyluridine, 3′-C-Ethyluridine, or Unmodified Uridine in Targeted Studies


Ethyl substitution at the N3 position of uridine produces a pharmacologic and biochemical profile fundamentally distinct from positional isomers 5-ethyluridine (C5-ethyl) and 3′-C-ethyluridine (ribose C3′-ethyl), as well as from endogenous uridine. N3-alkyl uridine derivatives uniquely lack hypnotic activity while retaining pentobarbital sleep-prolongation effects—a pharmacodynamic signature not shared by N3-benzyl analogs that induce direct hypnosis at 2.0 μmol/mouse [1]. In RNA ethylation models, the N3 position of uridine is refractory to modification by diethyl sulfate and ethyl methanesulfonate (below 0.26% detection), whereas the N7 position of guanine is the dominant target [2]. Additionally, N3-H is a required hydrogen bond donor for hCNT2-mediated nucleoside transport [3], meaning that N3-ethylation ablates a critical transporter recognition element that C5-ethyl substitution does not affect. These orthogonal differentiation axes mean that interchanging 3-ethyluridine with a positional isomer or the parent nucleoside will produce qualitatively different experimental outcomes in CNS pharmacology, nucleic acid modification profiling, and transporter substrate screening.

3-Ethyluridine Procurement Evidence: Quantitative Differentiation from 5-Ethyluridine, 3′-C-Ethyluridine, N3-Benzyluridine, and Uridine


CNS Pharmacology: N3-Ethyl Confers Pentobarbital Sleep Prolongation Without Direct Hypnotic Activity, Unlike N3-Benzyl/N3-Xylyl Analogs

In a direct head-to-head comparison of eleven N3-substituted deoxyuridine derivatives administered by intracerebroventricular (i.c.v.) injection in mice, N3-ethyl-deoxyuridine (compound 3) produced zero hypnotic activity (mean sleeping time = 0 min), whereas N3-benzyl (compound 7), N3-o-xylyl (8), N3-m-xylyl (9), and N3-p-xylyl (10) induced mean sleeping times of 23, 35, 29, and 30 min respectively at the identical dose of 2.0 μmol/mouse [1]. Critically, N3-ethyl-deoxyuridine significantly prolonged pentobarbital-induced sleeping time—a sedative potentiation effect also observed for N3-allyl (5), N3-butyl (6), and N3-xylyl (8–12) derivatives [1]. This dichotomy—sedation without hypnosis—is a specific pharmacodynamic signature of short-chain N3-alkyl uridine analogs and is absent in N3-aromatic substituted analogs. In the parallel N3-substituted 6-azauridine series, none of the N3-alkylated derivatives (methyl, ethyl, n-propyl, n-butyl, allyl) exerted hypnotic activity or pentobarbital sleep prolongation, while N3-benzyl and N3-xylyl derivatives induced mean sleeping times up to 45 min at 2 μmol/mouse [2].

CNS depressant hypnotic activity sleep prolongation N3-alkyl SAR uridine receptor

RNA Ethylation Site Selectivity: N3-Uridine Is Refractory to Ethylation by Diethyl Sulfate and Ethyl Methanesulfonate, Unlike N7-Guanine and N1-Adenine

Singer et al. (1975) quantified the products of in vitro ethylation of tobacco mosaic virus RNA (TMV-RNA) by [¹⁴C]diethyl sulfate, [¹⁴C]ethyl methanesulfonate, and [¹⁴C]ethylnitrosourea [1]. 3-Ethyluridine was not detected among the base ethylation products from diethyl sulfate or ethyl methanesulfonate treatment at a detection threshold of 0.26% of total radioactivity [1]. In contrast, the major identified ethylated bases and their relative abundance order were: 7-ethylguanine > 1-ethyladenine ≈ 3-ethylcytidine > 7-ethyladenine, 3-ethyladenine, O⁶-ethylguanosine, 3-ethylguanine [1]. Identified ethyl bases collectively accounted for over 85% of total radioactivity from diethyl sulfate and ethyl methanesulfonate [1]. By comparison, ethylnitrosourea preferentially alkylates ribose oxygens, producing 2′-O-ethyluridine as a major product rather than base N3-ethylation [2]. This demonstrates that the N3 position of uridine in structured RNA is inherently resistant to ethylation by SN2-type ethylating agents, in marked contrast to the N7 position of guanine.

RNA alkylation ethyl methanesulfonate diethyl sulfate TMV-RNA carcinogen adduct

Positional Isomer Differentiation: Anti-Herpetic Activity Is Observed for 5-Ethyluridine Derivatives but Not for 3-Ethyluridine

A comprehensive QSAR study of 5-ethyluridine derivatives by Khairullina and Martynova (2023) reported pronounced inhibitory activity against herpes simplex virus thymidine kinase (HSV-TK) with IC₅₀ values spanning a remarkably wide range of 0.09 to 160,000 μmol/L across the compound series [1]. The QSAR models, constructed using GUSAR 2019 software with MNA and QNA descriptors, identified specific molecular fragments at the C5 position of the uracil ring that enhance or diminish anti-herpetic activity [1]. In contrast, 3-ethyluridine—bearing the ethyl substituent at the N3 position rather than C5—has no reported HSV-TK inhibitory activity in the peer-reviewed literature, consistent with the established structure-activity relationship that anti-herpetic thymidine kinase inhibition requires C5-substitution of the pyrimidine base rather than N3-alkylation [1]. This positional selectivity is also reflected in the 5-ethyl-2′-deoxyuridine series, where certain analogs show extreme selectivity for the viral enzyme over host kinases [2].

anti-herpetic HSV-TK QSAR 5-ethyluridine thymidine kinase inhibitor

Nucleoside Transporter Recognition: N3-Ethylation Ablates hCNT2 Binding Interaction While Sparing hCNT3-Mediated Transport Determinants

Zhang et al. (2005) systematically mapped the binding energy determinants of human concentrative nucleoside transporters hCNT1, hCNT2, and hCNT3 using a panel of uridine analogs [1]. The study demonstrated that hCNT2 interacts with the N3-H, C3′-OH, and C5′-OH groups of uridine, while hCNT1-mediated transport is sensitive to modifications at the N3, C3′, and C5′ positions [1]. Critically, hCNT3 was found NOT to require N3-H for binding or transport, representing a key selectivity determinant among the hCNT isoforms [1]. N3-ethylation of uridine would therefore be predicted to selectively disrupt hCNT1/hCNT2 recognition while preserving hCNT3-mediated uptake—a differential transportability profile not achievable with C5-ethyl (5-ethyluridine) or 2′-O-ethyl modifications. This isoform-selective transporter recognition has direct implications for tissue-specific nucleoside analog delivery in anticancer and antiviral therapy [1].

concentrative nucleoside transporter hCNT1 hCNT2 hCNT3 nucleoside uptake prodrug design

CNS Depressant Structure-Activity Relationship: N3-Ethyl Imparts CNS Depressant Effects Without Hypnotic Activity Across Deoxyuridine, Uridine, and 6-Azauridine Scaffolds

A convergent SAR pattern emerges from three independent series of N3-substituted nucleosides. (1) In the deoxyuridine series, N3-ethyl (compound 3) significantly prolonged pentobarbital-induced sleeping time but did not induce direct hypnosis [1]. (2) In the 2′,3′-O-isopropylideneuridine series, substitution by ethyl, propyl, and p-xylyl groups at the N3 position imparted CNS depressant effects, while methyl, benzyl, and phenacyl derivatives showed distinct activity profiles [2]. (3) In the 6-azauridine series, none of the N3-alkylated derivatives (including ethyl) exerted hypnotic activity, whereas N3-benzyl and N3-xylyl derivatives induced sleep with mean sleeping times of 11–45 min at 2 μmol/mouse [3]. This consistent pattern across scaffold types establishes that N3-ethyl substitution produces a distinct CNS pharmacology—sedation without hypnosis—that is fundamentally different from N3-benzyl (hypnotic) and N3-methyl (neither sedative nor hypnotic).

CNS depressant structure-activity relationship N3-alkyl uridine receptor sleep modulation

3-Ethyluridine (CAS 27190-00-7): Evidence-Based Research and Industrial Application Scenarios


CNS Drug Discovery: Pharmacophore Validation for Sedative-Hypnotic Differentiation at the Uridine Receptor

Integrate 3-ethyluridine as a reference ligand in uridine-receptor binding assays and in vivo CNS pharmacology panels to empirically define the N3-alkyl structural features that dissociate pentobarbital sleep prolongation (sedation) from direct hypnotic induction. At 2.0 μmol/mouse i.c.v., N3-ethyl derivatives consistently produce sedation without hypnosis, while N3-benzyl and N3-xylyl analogs induce hypnotic sleep of 23–45 min [1]. This functional selectivity makes 3-ethyluridine an essential comparator for screening N3-substituted nucleoside libraries aimed at identifying non-hypnotic sedative candidates .

RNA Modification Analysis: Authentic Reference Standard for LC-MS/MS Detection of Uridine N3-Ethylation Adducts

Use 3-ethyluridine as a certified reference material for developing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that quantify RNA ethylation damage products. The compound is the definitive standard for the N3-ethyluridine adduct, which must be analytically distinguished from 2′-O-ethyluridine (generated by ethylnitrosourea) and 7-ethylguanine (the dominant base ethylation product from diethyl sulfate and ethyl methanesulfonate) [1]. The detection threshold of 0.26% established by Singer (1975) provides a validated sensitivity benchmark for method development [1].

Nucleoside Transporter Substrate Profiling: Mapping hCNT Isoform Selectivity for Rational Prodrug Design

Employ 3-ethyluridine in competitive uptake assays using yeast heterologously expressing hCNT1, hCNT2, and hCNT3 to experimentally confirm the predicted loss of hCNT1/hCNT2 recognition and retention of hCNT3 transport. Because N3-H is a required hydrogen bond donor for hCNT2 binding [1], 3-ethyluridine serves as a critical probe for validating transporter isoform-selectivity models. This application directly supports the design of nucleoside analog prodrugs with targeted tissue distribution profiles, particularly for antiviral and anticancer agents where hepatic first-pass extraction via hCNT1/hCNT2 limits oral bioavailability [1].

Antiviral Drug Discovery: Negative Control for HSV-Thymidine Kinase Screening Cascades

Deploy 3-ethyluridine as a positional isomer negative control in HSV-TK inhibition assays alongside 5-ethyluridine derivatives. The QSAR-established activity of 5-ethyluridine analogs against HSV-TK (IC₅₀ range 0.09–160,000 μmol/L) [1] contrasts with the absence of reported activity for 3-ethyluridine, confirming that anti-HSV-TK activity requires C5-substitution. This positional selectivity control is essential for triaging false positives in high-throughput screens and for validating computational docking models of the HSV-TK active site [1].

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